DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE
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Overview
Description
DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE: is a synthetic organic compound with the molecular formula C18H17NO5 It is a derivative of isophthalic acid and features a phenylacetyl group attached to the amino group on the isophthalate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE typically involves the following steps:
Starting Materials: The synthesis begins with isophthalic acid and phenylacetic acid as the primary starting materials.
Esterification: Isophthalic acid is first esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl isophthalate.
Amidation: The dimethyl isophthalate is then reacted with phenylacetyl chloride in the presence of a base, such as triethylamine, to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester and amide functional groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-aminoisophthalate
- Dimethyl 5-nitroisophthalate
- Dimethyl 5-hydroxyisophthalate
Uniqueness
DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE is unique due to the presence of the phenylacetyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
dimethyl 5-[(2-phenylacetyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-17(21)13-9-14(18(22)24-2)11-15(10-13)19-16(20)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOAAKYHZPYFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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